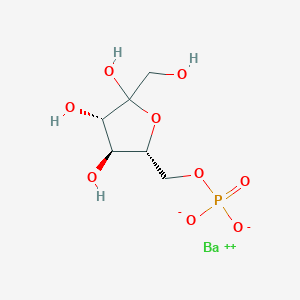

Fructose-6-phosphate barium salt

Description

Fructose-6-phosphate barium salt (F6P-Ba, C₆H₁₃O₉P·Ba, CAS 6035-54-7) is a barium-coordinated derivative of fructose-6-phosphate (F6P), a critical intermediate in glycolysis and gluconeogenesis. The barium salt form is commonly used in biochemical assays due to its stability and ease of precipitation during purification . However, analytical-grade purity is challenging to achieve, often necessitating secondary standards (e.g., free fructose) for calibration in colorimetric assays .

Properties

Molecular Formula |

C6H11BaO9P |

|---|---|

Molecular Weight |

395.45 g/mol |

IUPAC Name |

barium(2+);[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H13O9P.Ba/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2/t3-,4-,5+,6?;/m1./s1 |

InChI Key |

JIBHRTXWOCOJFJ-WYVTXLGVSA-L |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fructose-6-phosphate barium salt can be synthesized through multi-enzymatic cascade reactions. One approach involves the aldol cleavage-aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and then consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase . Another method involves aldolase-kinase coupling, where the unphosphorylated ketose is produced in situ by fructose 6-phosphate aldolase-catalyzed carboligation, followed by a hexokinase-catalyzed phosphorylation step .

Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of barium ions to form the barium salt. The process requires precise control of pH and temperature to ensure optimal enzyme activity and product yield .

Chemical Reactions Analysis

Types of Reactions: Fructose-6-phosphate barium salt undergoes various chemical reactions, including:

Oxidation: Conversion to fructose 1,6-bisphosphate in the presence of specific enzymes.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involving phosphate groups are possible, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Enzymes such as phosphofructokinase are commonly used.

Reduction: Specific reducing agents under controlled conditions.

Substitution: Strong nucleophiles and appropriate catalysts.

Major Products:

Oxidation: Fructose 1,6-bisphosphate.

Reduction: Reduced forms of fructose-6-phosphate.

Substitution: Various substituted phosphate derivatives.

Scientific Research Applications

Fructose-6-phosphate barium salt has numerous applications in scientific research:

Mechanism of Action

Fructose-6-phosphate barium salt exerts its effects primarily through its role in metabolic pathways. It is converted to fructose 1,6-bisphosphate by the enzyme phosphofructokinase, a key regulatory step in glycolysis . This conversion is crucial for the continuation of the glycolytic pathway, leading to the production of energy in the form of ATP . The compound also interacts with other enzymes such as glucose-6-phosphate isomerase, facilitating the interconversion of glucose-6-phosphate and fructose-6-phosphate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glucose-6-Phosphate Barium Salt (G6P-Ba)

- Structure & Solubility : G6P-Ba (CAS 921-62-0, C₆H₁₃O₉P·Ba) shares a similar barium-coordinated structure but differs in the position of the phosphate group (C6 vs. C1 in glucose derivatives). Unlike amorphous G6P-Ba, its crystalline heptahydrate form has extremely low water solubility (0.5 mg/mL), enabling high-purity isolation .

- Enzymatic Reactivity : G6P-Ba is a substrate for glucose-6-phosphate dehydrogenase in the pentose phosphate pathway. In contrast, F6P-Ba is metabolized via phosphoglucose isomerase to glucose-6-phosphate, highlighting distinct roles in central carbon metabolism .

- Practical Use : Both salts require conversion to potassium or sodium salts (e.g., using K₂SO₄) for enzymatic assays due to barium’s inhibition of metalloenzymes .

D-Galactose-6-Phosphate Barium Salt (Gal6P-Ba)

- Structural Differences : Gal6P-Ba (CAS 4198-47-4, C₆H₁₁BaO₉P) differs in the stereochemistry of the C4 hydroxyl group, which directs it toward galactose metabolism rather than glycolysis .

- Metabolic Pathways : Gal6P-Ba is converted to glucose-6-phosphate via the Leloir pathway, whereas F6P-Ba directly enters glycolysis. This distinction affects their use in studies of metabolic disorders like galactosemia .

- Purity & Solubility : Commercial Gal6P-Ba is typically ≥95% pure, with solubility profiles similar to F6P-Ba, requiring acid dissolution (e.g., 1M HCl) for experimental use .

Fructose-1,6-Bisphosphate Barium Salt (F1,6BP-Ba)

- Phosphate Grouping: F1,6BP-Ba (CAS 6035-52-5) contains phosphate groups at C1 and C6, making it a key allosteric regulator of glycolysis.

- Stability: F1,6BP-Ba is prone to hydrolysis under acidic conditions, releasing inorganic phosphate, which complicates its use in long-term assays compared to F6P-Ba .

Data Tables

Table 1: Key Properties of Barium-Coordinated Phospho-Sugars

Table 2: Enzymatic Interactions

Research Implications

- Purity Challenges : F6P-Ba’s variable purity necessitates careful calibration in assays, unlike more stable analogs like Gal6P-Ba .

- Salt Conversion : The need to convert barium salts to potassium/sodium forms for enzymatic compatibility underscores a shared limitation among barium-coordinated phospho-sugars .

- Metabolic Studies : F6P-Ba is pivotal in studying glycolysis, while Gal6P-Ba and G6P-Ba are better suited for investigating inborn errors of metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.